N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1060262-55-6
VCID: VC11929886
InChI: InChI=1S/C19H17F3N2O2/c20-19(21,22)14-5-3-13(4-6-14)18(26)24-16-7-1-12(2-8-16)11-17(25)23-15-9-10-15/h1-8,15H,9-11H2,(H,23,25)(H,24,26)
SMILES: C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C19H17F3N2O2
Molecular Weight: 362.3 g/mol

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide

CAS No.: 1060262-55-6

Cat. No.: VC11929886

Molecular Formula: C19H17F3N2O2

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide - 1060262-55-6

Specification

CAS No. 1060262-55-6
Molecular Formula C19H17F3N2O2
Molecular Weight 362.3 g/mol
IUPAC Name N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C19H17F3N2O2/c20-19(21,22)14-5-3-13(4-6-14)18(26)24-16-7-1-12(2-8-16)11-17(25)23-15-9-10-15/h1-8,15H,9-11H2,(H,23,25)(H,24,26)
Standard InChI Key CUXMHQPMQREPKX-UHFFFAOYSA-N
SMILES C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Canonical SMILES C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The presence of the cyclopropylcarbamoyl moiety suggests potential pharmacological applications, making it a subject of interest in medicinal chemistry.

Synthesis and Applications

The synthesis of this compound typically involves several steps, similar to other benzamide derivatives. It has potential applications in pharmaceutical development, particularly as a candidate for drugs targeting inflammatory diseases or pain management. Its unique structure may allow for further modifications to enhance its efficacy and selectivity against specific biological targets.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamideNot specifiedContains trifluoromethyl and cyclopropylcarbamoyl groups; potential anti-inflammatory activity.
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-methylbenzamideC19H20N2O2Lacks trifluoromethyl group; different pharmacological profile.
N-cyclopropyl-4-{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}Not specifiedIncorporates multiple fluorinated groups; enhanced lipophilicity.

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